2-(Azepan-1-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine
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Overview
Description
2-(Azepan-1-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with azepane, morpholine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the azepane and morpholine groups through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azepane and morpholine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(Azepan-1-yl)-6-(morpholin-4-yl)-5-aminopyrimidin-4-amine.
Scientific Research Applications
2-(Azepan-1-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Azepan-1-yl-ethoxy)-8-methyl-2-morpholin-4-yl
- 2-(azepan-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide
- 2-(azepan-1-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-(Azepan-1-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N6O3 |
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Molecular Weight |
322.36 g/mol |
IUPAC Name |
2-(azepan-1-yl)-6-morpholin-4-yl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C14H22N6O3/c15-12-11(20(21)22)13(18-7-9-23-10-8-18)17-14(16-12)19-5-3-1-2-4-6-19/h1-10H2,(H2,15,16,17) |
InChI Key |
LUSXTZBVZVJLLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=C(C(=N2)N3CCOCC3)[N+](=O)[O-])N |
Origin of Product |
United States |
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